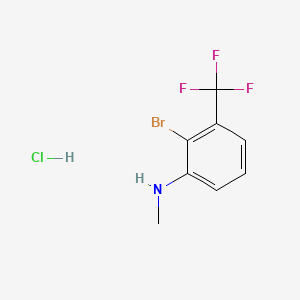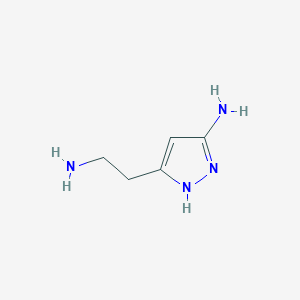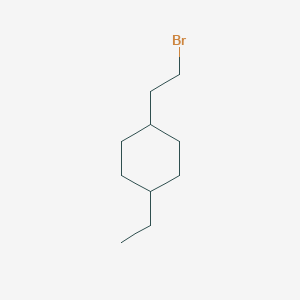
1-(2-Bromoethyl)-4-ethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-4-ethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and a bromoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-ethylcyclohexane can be synthesized through the bromination of 4-ethylcyclohexanol followed by a substitution reaction. The process typically involves:
Bromination: 4-ethylcyclohexanol is treated with phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 4-ethylcyclohexyl bromide.
Substitution: The 4-ethylcyclohexyl bromide is then reacted with ethylene in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromoethyl)-4-ethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted cyclohexanes (e.g., 1-(2-Azidoethyl)-4-ethylcyclohexane)
- Alkenes (e.g., 4-ethylcyclohexene)
- Oxidized products (e.g., 4-ethylcyclohexanone)
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-4-ethylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism by which 1-(2-Bromoethyl)-4-ethylcyclohexane exerts its effects involves the reactivity of the bromoethyl group. This group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications, such as forming bonds with biological molecules in medicinal chemistry or creating polymer chains in material science.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-4-ethylcyclohexane: Similar structure but with a chloro group instead of a bromo group.
1-(2-Iodoethyl)-4-ethylcyclohexane: Similar structure but with an iodo group instead of a bromo group.
4-Ethylcyclohexanol: Precursor in the synthesis of 1-(2-Bromoethyl)-4-ethylcyclohexane.
Uniqueness: this compound is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromo group is more reactive than the chloro group but less reactive than the iodo group, making it a versatile intermediate in various chemical reactions.
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-4-ethylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-2-9-3-5-10(6-4-9)7-8-11/h9-10H,2-8H2,1H3 |
Clave InChI |
UFEZBIHZRDWWDQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid](/img/structure/B15321311.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)


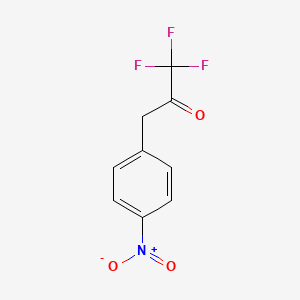
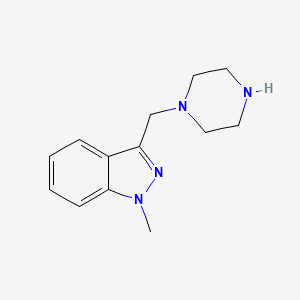
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
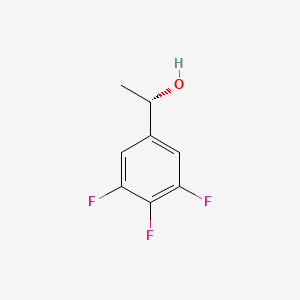
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)
